4-[(E)-2-CYANO-3-OXO-3-(1-PYRROLIDINYL)-1-PROPENYL]BENZOIC ACID
Overview
Description
4-[(E)-2-CYANO-3-OXO-3-(1-PYRROLIDINYL)-1-PROPENYL]BENZOIC ACID is a complex organic compound that features a pyrrolidine ring, a benzoic acid moiety, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-CYANO-3-OXO-3-(1-PYRROLIDINYL)-1-PROPENYL]BENZOIC ACID typically involves multi-step organic reactions. One common approach is the condensation of 4-(1-pyrrolidinyl)benzoic acid with an appropriate cyano-containing precursor under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-CYANO-3-OXO-3-(1-PYRROLIDINYL)-1-PROPENYL]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds with altered properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[(E)-2-CYANO-3-OXO-3-(1-PYRROLIDINYL)-1-PROPENYL]BENZOIC ACID has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Its potential therapeutic properties make it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: The compound’s unique properties can be exploited in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(E)-2-CYANO-3-OXO-3-(1-PYRROLIDINYL)-1-PROPENYL]BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and pyrrolidine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(1-Pyrrolidinyl)benzoic acid: Shares the pyrrolidine and benzoic acid moieties but lacks the cyano group.
4-Cyano-3-oxo-3-(1-pyrrolidinyl)propanoic acid: Similar structure but with different positioning of functional groups.
Uniqueness
4-[(E)-2-CYANO-3-OXO-3-(1-PYRROLIDINYL)-1-PROPENYL]BENZOIC ACID is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c16-10-13(14(18)17-7-1-2-8-17)9-11-3-5-12(6-4-11)15(19)20/h3-6,9H,1-2,7-8H2,(H,19,20)/b13-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJRBKKLLKWULT-UKTHLTGXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=CC2=CC=C(C=C2)C(=O)O)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)/C(=C/C2=CC=C(C=C2)C(=O)O)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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